5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1417347-72-8
VCID: VC2728186
InChI: InChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H
SMILES: C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl
Molecular Formula: C7H16Cl2N6
Molecular Weight: 255.15 g/mol

5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride

CAS No.: 1417347-72-8

Cat. No.: VC2728186

Molecular Formula: C7H16Cl2N6

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride - 1417347-72-8

Specification

CAS No. 1417347-72-8
Molecular Formula C7H16Cl2N6
Molecular Weight 255.15 g/mol
IUPAC Name 5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H
Standard InChI Key CJQADCCBOSABGH-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl
Canonical SMILES C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl

Introduction

Chemical Identity and Properties

5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride is a complex organic compound featuring both piperazine and triazole moieties. It is identified by the CAS number 1417347-72-8 and possesses significant potential for pharmaceutical development . This compound has emerged as a promising candidate in medicinal chemistry research due to its distinctive structural characteristics and versatile biological activities.

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number1417347-72-8
Molecular FormulaC7H16Cl2N6
Molecular Weight255.15 g/mol
IUPAC Name5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Standard InChIInChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H
Standard InChIKeyCJQADCCBOSABGH-UHFFFAOYSA-N
SMILESC1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl

The compound exists as a dihydrochloride salt, which affects its solubility, stability, and pharmacokinetic properties compared to its free base form.

Structural Features and Characteristics

The molecular architecture of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride consists of two primary structural components: a 1,2,4-triazole ring and a piperazine ring connected via a methylene bridge. This unique structural arrangement contributes significantly to its biological activity profile and potential pharmaceutical applications.

Key Structural Elements

The compound features:

  • A 1,2,4-triazole ring with an amino group at position 3

  • A piperazine ring connected to the triazole at position 5 via a methylene (CH₂) linker

  • Two hydrochloride counterions that form the dihydrochloride salt

This structural arrangement provides multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. The presence of the piperazine moiety enhances the compound's binding affinity due to its ability to form hydrogen bonds, while the triazole ring contributes to its metabolic stability and target specificity.

Biological ActivityPotential MechanismRelated Compounds
AntimicrobialInhibition of cell wall synthesis enzymesTriazole derivatives
AntifungalDisruption of ergosterol biosynthesisTriazole antifungals
AnticancerInhibition of specific kinases and growth pathwaysPiperazine-containing compounds
Enzyme InhibitionBinding to active sites of target enzymesTriazole-piperazine hybrids

Comparison with Structurally Related Compounds

Understanding the relationship between 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride and similar compounds provides valuable insights into its potential applications and structure-activity relationships.

Structural Analogs

Several compounds share structural similarities with 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride:

  • 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine (CAS: 118630-27-6): This analog lacks the methylene bridge between the piperazine and triazole rings and exists as a free base rather than a dihydrochloride salt .

  • 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride (CAS: 1858241-85-6): This more complex derivative incorporates a pyrimidine ring with methyl substituents, potentially offering enhanced binding selectivity to certain biological targets.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride1417347-72-8C7H16Cl2N6255.15Base compound
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine118630-27-6C6H12N6168.20Lacks methylene linker; free base form
4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride1858241-85-6C13H22Cl2N8361.28Additional pyrimidine ring with methyl groups

The structural variations among these compounds result in different physicochemical properties and biological activities, highlighting the importance of specific structural elements in determining therapeutic potential.

Future Research Directions

5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride presents several promising avenues for future investigation:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield derivatives with enhanced biological activities or improved pharmacokinetic properties. Potential modifications include:

  • Substitution on the piperazine ring

  • Alterations to the methylene linker length

  • Introduction of additional functional groups on the triazole ring

Mechanism of Action Investigations

Detailed studies to elucidate the precise mechanisms underlying the compound's biological activities would significantly advance its development as a potential therapeutic agent. Identifying specific protein targets and binding modes would facilitate rational drug design approaches.

Formulation and Delivery Systems

Development of appropriate formulation strategies could enhance the compound's stability, bioavailability, and target tissue delivery, potentially improving its therapeutic efficacy.

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